molecular formula C9H8Br2O B14645954 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one CAS No. 55182-54-2

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14645954
CAS No.: 55182-54-2
M. Wt: 291.97 g/mol
InChI Key: CFSVFPQITALSKD-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is a halogenated cyclohexadienone derivative characterized by a conjugated dienone system substituted with two bromine atoms at the 2- and 6-positions and an isopropylidene group at the 4-position. This compound’s structure is stabilized by resonance and steric effects from the bulky isopropylidene substituent. Its electron-deficient aromatic system and bromine substituents make it a candidate for electrophilic substitution reactions and coordination chemistry.

Properties

CAS No.

55182-54-2

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2,6-dibromo-4-propan-2-ylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4H,1-2H3

InChI Key

CFSVFPQITALSKD-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=C(C(=O)C(=C1)Br)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, such as 4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

General Reactivity Profile

The compound’s structure features two bromine substituents at positions 2 and 6, a propan-2-ylidene group at position 4, and a conjugated cyclohexadienone system. Key reactivity patterns likely include:

  • Electrophilic aromatic substitution : Bromine substituents direct further substitution meta/para due to their electron-withdrawing effects.

  • Nucleophilic attack : The α,β-unsaturated ketone moiety (cyclohexadienone) is susceptible to nucleophilic additions (e.g., Michael additions).

  • Cycloadditions : The dienone system may participate in Diels-Alder reactions.

2.1. Substitution Reactions

Brominated quinones often undergo halogen displacement under nucleophilic conditions (e.g., with amines or alkoxides). For example:
Ar Br+HOAr OH+Br\text{Ar Br}+\text{HO}^-\rightarrow \text{Ar OH}+\text{Br}^-

In related systems, bromine substituents at positions 2 and 6 can stabilize intermediates via resonance with the carbonyl group .

2.2. Cycloadditions

The conjugated dienone system in cyclohexa-2,5-dien-1-ones facilitates electron-deficient diene behavior . For instance:
Dienone+DienophileΔCycloadduct\text{Dienone}+\text{Dienophile}\xrightarrow{\Delta}\text{Cycloadduct}

This reactivity is well-documented in similar compounds (e.g., 4-hydroxycyclohexa-2,5-dienone derivatives undergoing Diels-Alder reactions) .

2.3. Oxidation/Reduction

  • Reduction : The α,β-unsaturated ketone may be reduced to a cyclohexanol derivative using agents like NaBH₄ or catalytic hydrogenation.

  • Oxidation : The propan-2-ylidene group could undergo epoxidation or dihydroxylation under oxidative conditions.

Comparative Data Table

Reaction TypeExample SystemObserved Product/OutcomeReference
Nucleophilic Substitution2,6-DibromoquinonechlorimideIndophenol formation (pH 9.4)
Diels-Alder4-Hydroxycyclohexa-2,5-dienoneCycloadduct with dienophiles
ReductionBrominated cyclohexadienonesSaturated cyclohexanol derivatives

Research Gaps and Limitations

  • No experimental data specific to 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one was identified in the provided sources.

  • Mechanistic predictions rely on structural analogs, which may not fully capture the steric/electronic effects of the propan-2-ylidene group.

Proposed Experimental Directions

  • Nucleophilic Substitution : Test reactivity with amines (e.g., aniline) under basic conditions.

  • Cycloaddition Studies : Screen dienophiles (e.g., maleic anhydride) under thermal or catalytic conditions.

  • Spectroscopic Analysis : Use NMR and IR to monitor reaction intermediates and regioselectivity.

Scientific Research Applications

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the cyclohexadienone structure play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

The substitution pattern on the cyclohexadienone ring significantly influences electronic distribution and reactivity. For comparison:

Compound Name Substituents Key Properties
2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one 2-Br, 6-Br, 4-isopropylidene High electron deficiency due to Br (EWG); steric hindrance from isopropylidene
4-Nitro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one 4-NO₂, 6-anilino-methylidene Stronger electron withdrawal (NO₂ > Br); intramolecular H-bonding stabilizes structure
2,4-Dichloro-6-methylcyclohexa-2,5-dien-1-one 2-Cl, 4-Cl, 6-CH₃ Moderate electron deficiency; reduced steric bulk compared to isopropylidene

Key Observations :

  • Bromine vs. Nitro Groups: Bromine (Br) acts as a weaker electron-withdrawing group (EWG) compared to nitro (NO₂). This results in a less polarized cyclohexadienone ring in the brominated compound, reducing its reactivity toward nucleophilic attack compared to the nitro-substituted analog .
  • In contrast, the anilino-methylidene group in the nitro analog allows for intramolecular hydrogen bonding, enhancing structural rigidity .
Crystallographic and Spectroscopic Comparisons
  • Bond Lengths: In nitro-substituted cyclohexadienones, the C=O bond length elongates (~1.23 Å) due to conjugation with the nitro group, whereas brominated analogs show shorter C=O bonds (~1.21 Å), reflecting reduced electron withdrawal .
  • Packing Arrangements : Halogenated derivatives often exhibit halogen bonding (C–Br⋯O interactions), which influences crystal packing and melting points. For example, the nitro compound in forms layered structures stabilized by π-π stacking and hydrogen bonds .

Research Findings and Methodological Insights

Structural analysis of such compounds often relies on X-ray crystallography using software like SHELX . For instance, the nitro-substituted analog in was refined using SHELXL, demonstrating the software’s utility in resolving complex substituent effects . Key challenges include modeling disordered substituents (e.g., isopropylidene groups) and accounting for anisotropic thermal motion in halogenated systems.

Biological Activity

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound notable for its unique structure and potential biological activities. This compound features a cyclohexadienone framework with two bromine substituents and is under investigation for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
CAS No. 55182-54-2
Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
IUPAC Name 2,6-dibromo-4-propan-2-ylidenecyclohexa-2,5-dien-1-one
InChI Key CFSVFPQITALSKD-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of bromine atoms enhances the reactivity of the compound, potentially allowing it to disrupt microbial cell membranes or interfere with metabolic pathways. For instance, studies on structurally related compounds have demonstrated their effectiveness against various bacterial strains, suggesting that this compound could also possess similar activities .

Anticancer Activity

The anticancer potential of this compound has been a focus of several studies. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. For example, in a screening of various natural compounds, those with similar structural characteristics showed IC50 values indicating effective cytotoxicity against cancer cell lines .

Case Study: Apoptosis Induction

In a study involving Jurkat J16 and Ramos cell lines, compounds with similar brominated structures were found to induce apoptosis effectively. The IC50 values ranged from 1.61 to 2.95 μM after 72 hours of treatment . This suggests that this compound may exhibit comparable effects and warrants further investigation.

The mechanism through which this compound exerts its biological effects likely involves interaction with cellular targets such as enzymes and receptors. The bromine atoms may facilitate the formation of reactive species that can modify biomolecules like proteins and nucleic acids, leading to altered cellular functions and apoptosis in cancer cells .

Medicinal Chemistry

This compound is being explored as a potential lead for drug development due to its promising biological activities. Its synthesis can be optimized for higher yields and purity, enhancing its applicability in pharmacological studies .

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations should focus on:

  • In vivo studies to assess the efficacy and safety profile.
  • Structure–activity relationship (SAR) analyses to optimize its pharmacological properties.
  • Mechanistic studies to identify specific molecular targets and pathways involved in its action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one?

  • Methodology : A two-step approach is often employed. First, bromination of a precursor like 4-hydroxycyclohexa-2,5-dien-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 0–5°C). Second, condensation with acetone or isopropylidene reagents via acid catalysis (e.g., H₂SO₄ or p-TsOH) to introduce the propan-2-ylidene group. Purification via recrystallization (e.g., methanol/water) ensures high purity .

Q. How is the crystal structure of this compound resolved?

  • Methodology : Single crystals are grown via slow evaporation (e.g., methanol/chloroform mixtures). X-ray diffraction data collected at 100–150 K using synchrotron or Mo-Kα radiation (λ = 0.71073 Å). Structure refinement is performed using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are geometrically constrained. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are critical for characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Expect deshielded signals for quinoid carbons (δ 180–190 ppm in ¹³C) and coupling between vicinal bromine atoms (³J coupling ~2–4 Hz in ¹H NMR).
  • IR : Strong C=O stretch (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic Br patterns .

Advanced Research Questions

Q. How do steric effects of the propan-2-ylidene group influence reactivity in cycloaddition reactions?

  • Methodology : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal steric hindrance from the isopropyl group reduces dienophile accessibility in Diels-Alder reactions. Experimental validation involves kinetic monitoring (UV-Vis or HPLC) of reaction rates with varying dienophiles (e.g., maleic anhydride vs. less bulky analogs). Compare activation energies via Arrhenius plots .

Q. What strategies resolve contradictions in reported spectral data for brominated cyclohexadienones?

  • Methodology :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) to identify conformational exchange broadening.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 2,6-dibromo-4-butan-2-yl derivatives) to isolate substituent effects .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodology : Functionalize the quinone core via nucleophilic substitution (e.g., amines or thiols) to generate analogs. Test bioactivity in enzyme inhibition assays (e.g., p38 MAP kinase or malaria targets). For example, replace the propan-2-ylidene group with imidazolylidenes (see SB 202190 analogs) and evaluate IC₅₀ values .

Methodological Challenges and Solutions

Q. How to optimize TLC visualization for halogenated quinones?

  • Methodology : Use 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone as a visualizing agent. Spray TLC plates with 0.1% w/v solution in ethanol, followed by 5% Na₂CO₃. Halogenated compounds develop blue-gray spots under UV (254 nm) due to charge-transfer interactions .

Q. What computational tools predict electronic transitions in UV-Vis spectra?

  • Methodology : Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to simulate π→π* and n→π* transitions. Compare with experimental λmax values (typically 250–300 nm for quinones). Solvent effects are modeled using the COSMO-RS approach .

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